2-Chlorophenylacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

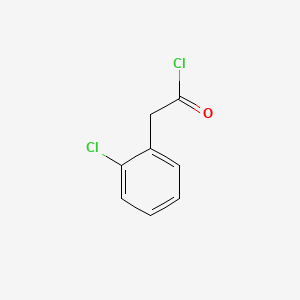

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHSAOYVGKVRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199489 | |

| Record name | Acetyl chloride, 2-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51512-09-5 | |

| Record name | Acetyl chloride, 2-(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051512095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl chloride, 2-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorophenylacetyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Navigating the Isomers of 2-Chlorophenylacetyl Chloride

An In-depth Technical Guide to the Physical Properties of 2-Chlorophenylacetyl Chloride

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, a crucial reagent in synthetic organic chemistry and drug development. Recognizing the potential ambiguity in its common name, this document addresses the key isomers to ensure clarity and precision for researchers and scientists. The narrative emphasizes not just the properties themselves, but the underlying chemical principles that dictate their relevance in experimental design and application.

The name "this compound" can be ambiguous. It could refer to the isomer where the chloro group is attached to the alpha carbon of the acetyl chain, or it could denote an isomer where the chloro group is on the phenyl ring. In common usage, it most often implies the presence of the chlorine atom at the ortho (position 2) of the phenyl ring.

To provide a thorough and unambiguous resource, this guide will detail the properties of the three positional isomers on the phenyl ring (ortho, meta, and para) as well as the alpha-substituted isomer. Understanding the distinct physical properties of each is paramount for predicting their reactivity, selecting appropriate reaction conditions, and ensuring safe handling.

Chemical Structure and Identification

The precise identity of any chemical reagent is foundational to reproducible science. The following table clarifies the nomenclature, CAS (Chemical Abstracts Service) numbers, and structures of the relevant this compound isomers.

| IUPAC Name | Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |

| 2-(2-Chlorophenyl)acetyl chloride | o-Chlorophenylacetyl chloride | 51512-09-5 | C₈H₆Cl₂O | 189.04 |

|

| 2-(3-Chlorophenyl)acetyl chloride | m-Chlorophenylacetyl chloride | 41904-39-6 | C₈H₆Cl₂O | 189.04 |

|

| 2-(4-Chlorophenyl)acetyl chloride | p-Chlorophenylacetyl chloride | 25026-34-0 | C₈H₆Cl₂O | 189.04 |

|

| 2-Chloro-2-phenylacetyl chloride | α-Chlorophenylacetyl chloride | 2912-62-1 | C₈H₆Cl₂O | 189.04[1][2][3] |

Comparative Physical Properties

The position of the chlorine atom significantly influences the molecule's physical properties, such as boiling point, density, and refractive index. These parameters are critical for purification, characterization, and reaction scale-up. The data below has been aggregated from authoritative chemical data sources.

| Property | 2-(2-Chlorophenyl)acetyl chloride | 2-(4-Chlorophenyl)acetyl chloride | 2-Chloro-2-phenylacetyl chloride |

| Physical Form | Clear yellow liquid[4] | - | Clear yellow liquid[5] |

| Boiling Point | 121 °C at 12 mmHg[6][7] | - | 120 °C at 23 mmHg[1][5][8][9] |

| Density | 1.310 g/mL[2] | - | 1.196 g/mL at 25 °C[1][5][8][9] |

| Refractive Index (n20/D) | 1.5480 to 1.5500[4] | - | 1.544[1][5][8][9] |

| Flash Point | - | - | 220 °F (104.4 °C)[1] |

Core Reactivity and Chemical Behavior

The dominant chemical feature of all this compound isomers is the highly reactive acyl chloride functional group. This group is a potent electrophile, making it susceptible to nucleophilic acyl substitution.

Hydrolysis: The most critical reaction in the context of handling and storage is hydrolysis. Acyl chlorides react readily, often violently, with water to form the corresponding carboxylic acid and corrosive hydrogen chloride gas.[10][11] This reactivity necessitates stringent exclusion of moisture during storage and use.

The diagram below, generated using DOT language, illustrates this fundamental hydrolysis reaction pathway.

Caption: Hydrolysis of this compound Isomers.

This inherent reactivity makes these compounds essential building blocks for synthesizing a wide array of molecules, including amides, esters, and ketones, which are often key intermediates in the development of pharmaceuticals and other advanced materials.[12]

Experimental Protocol: Determination of Boiling Point at Reduced Pressure

Objective: To accurately determine the boiling point of a high-boiling liquid like this compound without causing thermal decomposition.

Causality: Many organic compounds, especially those with reactive functional groups, are thermally labile. Heating them to their atmospheric boiling point can induce decomposition, leading to inaccurate measurements and sample degradation. Vacuum distillation lowers the boiling point to a temperature where the compound is stable.

Methodology:

-

Apparatus Setup:

-

Assemble a short-path distillation apparatus. This minimizes the surface area and travel distance for the vapor, reducing sample loss.

-

Use a pear-shaped flask to ensure efficient boiling of small sample volumes.

-

Connect the apparatus to a vacuum pump via a cold trap. The cold trap (e.g., using dry ice/acetone) is critical to protect the pump from corrosive vapors like HCl that may evolve.

-

Place a calibrated thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

-

Procedure:

-

Charge the distillation flask with the this compound sample (e.g., 2-3 mL) and a magnetic stir bar for smooth boiling.

-

Slowly and carefully evacuate the system to the desired pressure (e.g., 12 mmHg for the ortho-isomer).[6][7] Monitor the pressure with a manometer.

-

Begin heating the flask gently using a heating mantle.

-

Observe the sample for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.

-

Record the temperature at which the liquid is distilling at a steady rate (e.g., 1 drop per second). This temperature is the boiling point at that specific pressure.

-

-

Self-Validation:

-

The boiling point should be sharp and remain constant during the distillation of the main fraction. A wide boiling range may indicate impurities.

-

The refractive index of the collected distillate should be measured and compared to the literature value to confirm purity.

-

Safe Handling and Storage

The high reactivity and corrosive nature of this compound isomers demand stringent safety protocols.

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[13][14] Personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.[11][15][16]

-

Storage: The compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, especially water and bases.[10][13][16] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis from atmospheric moisture.[1]

Conclusion

This compound and its isomers are powerful synthetic intermediates whose utility is directly linked to the reactivity of the acyl chloride group. A precise understanding of their distinct physical properties—boiling point, density, and refractive index—is not merely academic; it is essential for the practical execution of synthesis, purification, and scale-up in a research and development setting. The principles of safe handling, grounded in the compound's predictable reactivity with nucleophiles like water, are paramount to ensuring both experimental success and laboratory safety.

References

- 1. 2-CHLORO-2-PHENYLACETYL CHLORIDE | 2912-62-1 [chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Chloro(phenyl)acetyl chloride | C8H6Cl2O | CID 102902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 395080050 [thermofisher.com]

- 5. 2-CHLORO-2-PHENYLACETYL CHLORIDE CAS#: 2912-62-1 [amp.chemicalbook.com]

- 6. This compound | 51512-09-5 [chemicalbook.com]

- 7. This compound CAS#: 51512-09-5 [amp.chemicalbook.com]

- 8. a-Chlorophenylacetyl chloride technical grade, 90 2912-62-1 [sigmaaldrich.com]

- 9. DL-2-氯-2-苯基乙酰氯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.ca [fishersci.ca]

- 12. 2-(3-Chlorophenyl)acetyl Chloride|CAS 41904-39-6 [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. This compound, 5G | Labscoop [labscoop.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chlorophenylacetyl Chloride: Structure, Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chlorophenylacetyl chloride, a pivotal chemical intermediate in synthetic organic chemistry. We will delve into its core chemical identity, physicochemical properties, established synthesis protocols, and critical safety considerations, offering field-proven insights for its effective application in research and development.

Chemical Identity and Structure

This compound, with the CAS Number 51512-09-5 , is an acyl chloride derivative of phenylacetic acid.[1][2] The "2-Chloro" designation, or the ortho- position, specifies that the chlorine atom is substituted on the phenyl ring at the carbon atom adjacent to the acetyl chloride substituent. This specific isomeric arrangement is crucial as it dictates the compound's reactivity and steric profile, distinguishing it from its meta- (3-chloro) and para- (4-chloro) isomers.[3][4]

Its fundamental identifiers are summarized below:

Visualizing the Core Structure

The chemical structure consists of a central acetyl chloride moiety (-COCl) attached to a methylene bridge (-CH₂-), which is in turn bonded to a benzene ring substituted with a chlorine atom at the ortho (2-) position.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. 395080050 [thermofisher.com]

- 3. 2-(3-Chlorophenyl)acetyl Chloride|CAS 41904-39-6 [benchchem.com]

- 4. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 51512-09-5 [chemicalbook.com]

- 6. Acetyl chloride, 2-(2-chlorophenyl)- | C8H6Cl2O | CID 182669 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Chemistry and Applications of 2-Chlorophenylacetyl Chloride: A Technical Guide for Researchers

In the landscape of modern organic synthesis and pharmaceutical development, acyl chlorides are indispensable reagents, valued for their high reactivity that enables the facile construction of complex molecular architectures. Among these, 2-Chlorophenylacetyl chloride, a key building block, presents a nuanced profile worthy of detailed exploration. This technical guide provides an in-depth analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, applications, and safety considerations, with a focus on providing practical, field-proven insights.

Decoding the Identity: Isomers and Synonyms

A critical first step in working with any chemical reagent is to unambiguously identify it. The designation "this compound" can, in fact, refer to three distinct positional isomers, each with its own unique Chemical Abstracts Service (CAS) number and properties. The numerical prefix indicates the position of the chlorine atom on the phenyl ring relative to the acetyl chloride moiety.

It is also crucial to distinguish these from a structural isomer, 2-chloro-2-phenylacetyl chloride, where the chlorine atom is on the acetyl chain rather than the phenyl ring.

| Isomer | Structure | CAS Number |

| 2-(2-Chlorophenyl)acetyl chloride (ortho-isomer) |  | 51512-09-5[1][2] |

| 2-(3-Chlorophenyl)acetyl chloride (meta-isomer) |  | 41904-39-6[3] |

| 2-(4-Chlorophenyl)acetyl chloride (para-isomer) |  | 25026-34-0[4] |

| 2-Chloro-2-phenylacetyl chloride |  | 2912-62-1[5][6][7][8] |

This guide will primarily focus on the ortho-isomer, 2-(2-chlorophenyl)acetyl chloride (CAS: 51512-09-5) , due to its prevalent use in various synthetic applications. However, the principles and methodologies discussed can often be extrapolated to the meta- and para-isomers.

Common Synonyms for 2-(2-Chlorophenyl)acetyl chloride include:

-

o-Chlorophenylacetyl chloride[2]

-

2-(o-chlorophenyl)acetyl chloride

Physicochemical Properties: A Comparative Overview

Understanding the physical and chemical properties of a reagent is fundamental to its effective and safe use in experimental design. Below is a summary of key properties for the ortho-isomer.

| Property | Value |

| Molecular Formula | C8H6Cl2O[1][2] |

| Molecular Weight | 189.04 g/mol [1][2] |

| Appearance | Clear yellow liquid[1][9] |

| Boiling Point | 121°C at 12 mmHg[1] |

| Density | 1.31 g/mL[1] |

| Refractive Index | 1.5480-1.5520[1] |

The high reactivity of the acyl chloride functional group dictates its chemical behavior, making it susceptible to hydrolysis and nucleophilic attack. This reactivity is the cornerstone of its utility in synthesis.

Synthesis and Purification: A Practical Workflow

The most common and industrially scalable method for the synthesis of this compound involves the chlorination of 2-chlorophenylacetic acid. Thionyl chloride (SOCl₂) is a frequently employed chlorinating agent, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.

References

- 1. This compound | 51512-09-5 [chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. 2-(3-Chlorophenyl)acetyl Chloride|CAS 41904-39-6 [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-CHLORO-2-PHENYLACETYL CHLORIDE | 2912-62-1 [chemicalbook.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Chloro(phenyl)acetyl chloride | C8H6Cl2O | CID 102902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-Chlorophenylacetyl Chloride from 2-Chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2-chlorophenylacetyl chloride, a key intermediate in various organic syntheses. The focus is on providing scientifically sound, safe, and effective protocols for converting 2-chlorophenylacetic acid into its corresponding acyl chloride.

Introduction and Strategic Importance

This compound is a reactive acylating agent utilized in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. The conversion of a stable carboxylic acid to a highly reactive acyl chloride is a fundamental and crucial step in multi-step organic synthesis, enabling reactions such as Friedel-Crafts acylation, esterification, and amidation that are otherwise difficult to achieve. This guide details the most common and reliable methods for this transformation, emphasizing the chemical principles, procedural details, and safety considerations that ensure a successful and safe laboratory operation.

Foundational Safety Principles

The synthesis of this compound involves hazardous materials that necessitate strict safety protocols. All operations should be conducted inside a certified chemical fume hood.

Core Hazards:

-

Corrosive Reagents: Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water.[1][2] Contact with skin or eyes can cause severe burns.[1][3] Inhalation of their vapors is toxic and can cause respiratory damage.[2]

-

Lachrymatory and Corrosive Product: The product, this compound, is also corrosive and a lachrymator (induces tearing).

-

Gaseous Byproducts: The reactions evolve toxic and corrosive gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[4]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[2][4]

-

Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton®). Always inspect gloves for integrity before use.[3][4]

-

Body Protection: A flame-retardant laboratory coat and, if handling larger quantities, a chemical-resistant apron are required.[2]

-

Respiratory Protection: A properly fitted respirator with an acid gas cartridge may be necessary if engineering controls are insufficient to control vapor exposure.[1][5]

Emergency Preparedness:

-

An emergency eyewash station and safety shower must be immediately accessible.[1]

-

Have appropriate quenching agents and spill kits (e.g., sodium bicarbonate, sand) readily available.

Synthetic Methodologies

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. The primary methods involve replacing the hydroxyl group of the carboxylic acid with a chloride ion. This is typically achieved using one of three common chlorinating agents: thionyl chloride, oxalyl chloride, or phosphorus pentachloride.

Method 1: The Thionyl Chloride (SOCl₂) Route

This is one of the most common methods due to its efficiency and the convenient nature of its byproducts, which are gaseous (SO₂ and HCl) and easily removed from the reaction mixture.[6]

Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

Mechanism & Rationale: The reaction proceeds through the formation of a highly reactive chlorosulfite intermediate. The carboxylic acid's oxygen atom attacks the sulfur of thionyl chloride. A subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, driven by the release of stable gaseous byproducts, leads to the formation of the acyl chloride. The formation of strong S=O bonds in SO₂ helps to drive the reaction to completion.

Catalysis with Dimethylformamide (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[7] DMF reacts with the chlorinating agent to form the Vilsmeier reagent, an iminium salt, which is a more potent acylating agent and serves as the true catalytic species.[7][8] However, it is crucial to note that this can generate dimethylcarbamoyl chloride (DMCC), a potential carcinogen, as a byproduct.[9]

Experimental Protocol: Synthesis via Thionyl Chloride

-

Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. Ensure the apparatus is completely dry by oven-drying the glassware and assembling it hot under a stream of inert gas (e.g., nitrogen or argon).

-

Charging the Flask: To the flask, add 2-chlorophenylacetic acid (1 equivalent).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) to the flask at room temperature. The reaction may be performed neat or in an inert solvent like toluene or dichloromethane.

-

Catalyst (Optional): Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure. The boiling point is approximately 121°C at 12 mmHg.[10]

Method 2: The Oxalyl Chloride ((COCl)₂) Route

Oxalyl chloride is another highly effective reagent for this transformation. It offers the advantage of milder reaction conditions (often room temperature) and produces only gaseous byproducts (CO, CO₂, and HCl).[6]

Reaction Scheme: R-COOH + (COCl)₂ → R-COCl + CO (g) + CO₂ (g) + HCl (g)

Mechanism & Rationale: Similar to thionyl chloride, the reaction is typically catalyzed by DMF.[11][12] The Vilsmeier reagent formed from DMF and oxalyl chloride is the active species. The reaction proceeds through an unstable mixed anhydride which readily decomposes, releasing carbon monoxide and carbon dioxide, to yield the desired acyl chloride.[13] This decomposition is thermodynamically favorable and drives the reaction forward.

Experimental Protocol: Synthesis via Oxalyl Chloride

-

Setup: In a dry, inert atmosphere-equipped flask, dissolve 2-chlorophenylacetic acid (1 equivalent) in an anhydrous inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[11]

-

Catalyst: Add a catalytic amount of DMF (1-2 drops).[11]

-

Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 equivalents) dropwise to the stirred solution at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.[11] Vigorous gas evolution will be observed.

-

Work-up: Once the gas evolution ceases, the solvent and any excess oxalyl chloride are carefully removed under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation.

Method 3: The Phosphorus Pentachloride (PCl₅) Route

Phosphorus pentachloride is a powerful chlorinating agent for this conversion. A key advantage is its solid nature, which can make it easier to handle than the fuming liquids of the other reagents. However, the byproduct, phosphorus oxychloride (POCl₃), is a high-boiling liquid that must be separated from the product by careful distillation.[14]

Reaction Scheme: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g)

Mechanism & Rationale: The reaction involves the attack of the carboxylic acid's carbonyl oxygen on the phosphorus atom of PCl₅. A series of elimination and addition steps, facilitated by the formation of the very strong phosphorus-oxygen double bond in POCl₃, leads to the replacement of the hydroxyl group with a chlorine atom.[14]

Experimental Protocol: Synthesis via Phosphorus Pentachloride

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a gas trap.

-

Charging the Flask: Add 2-chlorophenylacetic acid (1 equivalent) to the flask. An inert solvent can be used but is not always necessary.

-

Reagent Addition: Carefully add solid phosphorus pentachloride (PCl₅) (1.1 equivalents) in portions to the carboxylic acid. The reaction is often exothermic.

-

Reaction: After the initial reaction subsides, gently heat the mixture (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Purification: The product, this compound, must be carefully separated from the byproduct, phosphorus oxychloride (boiling point: 105.8 °C), by fractional distillation under reduced pressure.

Summary of Synthetic Methods

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |

| Physical State | Fuming liquid | Fuming liquid | Crystalline solid |

| Reaction Conditions | Reflux (neat or in solvent) | 0 °C to Room Temperature | Gentle heating may be required |

| Byproducts | SO₂ (g), HCl (g) | CO (g), CO₂ (g), HCl (g) | POCl₃ (l), HCl (g) |

| Work-up/Purification | Simple; gaseous byproducts | Simple; gaseous byproducts | Requires careful fractional distillation |

| Advantages | Inexpensive, efficient, easy work-up | Mild conditions, clean reaction | Solid reagent, powerful |

| Disadvantages | Corrosive, toxic gas evolution | Expensive, toxic gas evolution | Solid handling, difficult purification |

Visualization of Key Processes

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle of DMF in Acyl Chloride Formation

This diagram illustrates the catalytic role of DMF when using thionyl chloride or oxalyl chloride.

Caption: Catalytic cycle involving DMF for acyl chloride synthesis.

Product Characterization

After purification, the identity and purity of the this compound should be confirmed using standard analytical techniques.

-

Boiling Point: ~121 °C / 12 mmHg[10]

-

Refractive Index: 1.5480 to 1.5500 (at 20°C, 589 nm)[15]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the acyl chloride carbonyl (C=O) stretch is expected around 1785-1815 cm⁻¹. The C-Cl stretch will appear in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons adjacent to the carbonyl group.

-

¹³C NMR will show a signal for the carbonyl carbon around 170 ppm, in addition to signals for the aromatic and methylene carbons.

-

Conclusion

The synthesis of this compound from 2-chlorophenylacetic acid is a robust and well-established transformation in organic chemistry. The choice between thionyl chloride, oxalyl chloride, and phosphorus pentachloride depends on factors such as scale, available equipment, cost, and desired reaction conditions. While the thionyl chloride and oxalyl chloride routes offer simpler work-ups due to their gaseous byproducts, the phosphorus pentachloride method provides an alternative with a solid, easily handled reagent. Regardless of the method chosen, strict adherence to safety protocols is paramount due to the hazardous nature of all chemicals involved. Proper execution and purification will yield a high-purity product suitable for subsequent synthetic applications.

References

- 1. fishersci.com [fishersci.com]

- 2. westliberty.edu [westliberty.edu]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. bionium.miami.edu [bionium.miami.edu]

- 5. lobachemie.com [lobachemie.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | 51512-09-5 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis routes of 4-Chlorophenylacetic acid [benchchem.com]

- 13. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]

- 14. chemtube3d.com [chemtube3d.com]

- 15. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Unraveling the Acylation Reactivity of 2-Chlorophenylacetyl Chloride: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenylacetyl chloride is a pivotal reagent in modern organic synthesis, valued for its role as a versatile acylating agent in the construction of complex molecular architectures, particularly within the pharmaceutical industry.[1] Its reactivity is governed by the potent electrophilicity of the acyl chloride functional group, modulated by the electronic and steric influence of the ortho-substituted phenyl ring. This guide provides an in-depth exploration of the core mechanisms underpinning its acylation reactions, offering field-proven insights into experimental design, execution, and validation. We will dissect the nuances of both Lewis acid-catalyzed Friedel-Crafts reactions and nucleophilic acyl substitution pathways, providing researchers with the foundational knowledge and practical protocols necessary to leverage this reagent with precision and efficacy.

The Chemical Personality of this compound

Acyl chlorides, as a class, are among the most reactive derivatives of carboxylic acids.[2][3] This heightened reactivity stems from the powerful electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. These effects create a significant partial positive charge on the carbonyl carbon, rendering it highly susceptible to attack by a wide range of nucleophiles.[3][4]

The structure of this compound introduces additional complexity and utility. The key features influencing its reactivity are:

-

The Acyl Chloride Group (-COCl): The primary driver of its acylation capability. The chloride ion is an excellent leaving group, facilitating substitution reactions.[3]

-

The Phenyl Ring: Provides a rigid scaffold and influences the electronic environment of the reactive center.

-

The Ortho-Chloro Substituent: This is a critical modulator. It exerts a strong electron-withdrawing inductive effect (-I), which can further enhance the electrophilicity of the carbonyl carbon. Sterically, its presence in the ortho position can influence the approach of nucleophiles and the orientation of products in reactions like Friedel-Crafts acylation.

This combination of features makes this compound a valuable building block for introducing the 2-chlorophenylacetyl moiety, a common substructure in various biologically active compounds.

Core Mechanism I: Nucleophilic Acyl Substitution

The most fundamental reaction pathway for this compound is nucleophilic acyl substitution. This is not a single-step displacement but a two-stage nucleophilic addition-elimination mechanism .[4][5][6] This pathway is common for reactions with nucleophiles such as alcohols, amines, and water.[7][8]

Causality of the Mechanism: The planar geometry around the carbonyl carbon allows nucleophiles to attack from above or below the plane.[9] The reaction proceeds via a distinct tetrahedral intermediate because the direct displacement (like an SN2 reaction) is energetically unfavorable on an sp²-hybridized carbon. The subsequent elimination of the chloride ion is driven by the reformation of the stable carbon-oxygen double bond.[8][10]

Caption: General Nucleophilic Addition-Elimination Mechanism.

Reaction with Alcohols (Esterification)

This compound reacts vigorously with alcohols to form esters.[11] The reaction is typically rapid and exothermic.[7]

-

Expert Insight: While the reaction can proceed without a catalyst, a weak, non-nucleophilic base like pyridine or triethylamine (TEA) is often added. This is a critical experimental choice. The base serves two purposes: it neutralizes the HCl byproduct, preventing potential acid-catalyzed side reactions, and it can deprotonate the alcohol, increasing its nucleophilicity.[2] For less reactive alcohols, such as phenols, a base is often required to form the more nucleophilic phenoxide ion.[11]

Reaction with Amines (Amidation)

The reaction with ammonia, primary amines, or secondary amines yields primary, secondary, or tertiary amides, respectively.[12] These reactions are extremely fast and often violent.[8]

-

Expert Insight: A key experimental consideration is the stoichiometry. Two equivalents of the amine are required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl formed.[8] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic. The product of this neutralization is an ammonium chloride salt.[12]

Experimental Protocol: Synthesis of N-benzyl-2-(2-chlorophenyl)acetamide

This protocol provides a self-validating system for a typical amidation reaction.

-

Reagent Preparation: Dissolve benzylamine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0 °C in an ice bath.

-

Acylation: Dissolve this compound (1.0 equivalent) in DCM. Add this solution dropwise to the cooled benzylamine solution over 30 minutes with vigorous stirring.

-

Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting acyl chloride. The disappearance of the starting material indicates reaction completion. This typically occurs immediately upon complete addition.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution (to remove any residual acid), and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.

-

Characterization (Validation): Confirm the structure and purity of the N-benzyl-2-(2-chlorophenyl)acetamide product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Mechanism II: Friedel-Crafts Acylation

When an aromatic compound is the nucleophile, this compound can be used to form aryl ketones via the Friedel-Crafts acylation reaction.[13] This reaction is a cornerstone of C-C bond formation in organic synthesis and proceeds via an electrophilic aromatic substitution mechanism.[14]

Causality of the Mechanism: Aromatic rings are generally weak nucleophiles. Therefore, a strong electrophile is required to initiate the reaction. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to react with the acyl chloride, generating a highly reactive and resonance-stabilized acylium ion .[14][15] This potent electrophile is then capable of attacking the electron-rich aromatic ring.

Caption: Key Stages of the Friedel-Crafts Acylation Mechanism.

Expert Insight & Trustworthiness:

-

Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[16][17] This is because the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃ catalyst, effectively sequestering it.[16] An aqueous workup is required to break this complex and isolate the ketone.

-

Substrate Scope: The reaction works best with electron-rich (activated) aromatic rings. Highly deactivated rings, such as nitrobenzene, are generally unreactive.[14]

-

No Rearrangement: A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements, as the acylium ion is resonance-stabilized.[15] This leads to predictable, mono-acylated products because the resulting ketone is deactivated towards further substitution.[17]

Experimental Protocol: Synthesis of 1-(4-methylphenyl)-2-(2-chlorophenyl)ethan-1-one

-

Setup (Anhydrous Conditions): Assemble a flame-dried, three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent like dichloromethane (DCM). Cool the suspension to 0 °C.

-

Acylium Ion Formation: Add this compound (1.0 equivalent) dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Electrophilic Substitution: Add toluene (1.0 equivalent) dropwise via the addition funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Reaction Monitoring (Trustworthiness): Use Gas Chromatography (GC) or TLC to monitor the consumption of the starting materials.

-

Workup & Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and moves the product into the organic layer.

-

Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel.

-

Characterization (Validation): Verify the product structure and purity via melting point, IR (for the ketone C=O stretch), and NMR spectroscopy.

Quantitative Data Summary

While kinetic data for this compound is specific to reaction conditions, general reactivity trends can be summarized. The following table outlines typical conditions and expected outcomes for its primary acylation reactions.

| Reaction Type | Nucleophile | Typical Catalyst/Base | Solvent | Temperature | Typical Yield |

| Esterification | Alcohol (R-OH) | Pyridine or TEA | Dichloromethane | 0 °C to RT | High (>90%) |

| Amidation | Amine (R-NH₂) | Excess Amine (2 eq.) | Dichloromethane | 0 °C to RT | Very High (>95%) |

| Friedel-Crafts | Arene (e.g., Toluene) | AlCl₃ (≥1 eq.) | Dichloromethane | 0 °C to RT | Good to Excellent (70-95%) |

Conclusion

This compound is a robust and highly effective acylating agent whose reactivity is centered on two primary mechanistic pathways: nucleophilic addition-elimination and electrophilic aromatic substitution. A thorough understanding of these mechanisms, including the role of catalysts, solvents, and the electronic influence of the reagent's structure, is paramount for its successful application. The experimental protocols described herein are designed as self-validating systems, integrating reaction monitoring and rigorous product characterization to ensure scientific integrity. By mastering the principles and practices outlined in this guide, researchers in drug discovery and organic synthesis can confidently employ this compound to achieve their synthetic objectives with precision and high yields.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. savemyexams.com [savemyexams.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. savemyexams.com [savemyexams.com]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. 2-(3-Chlorophenyl)acetyl Chloride|CAS 41904-39-6 [benchchem.com]

- 14. Friedel–Crafts Acylation [sigmaaldrich.com]

- 15. byjus.com [byjus.com]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. Friedel-Crafts Acylation [organic-chemistry.org]

A Guide to the Spectroscopic Characterization of 2-Chlorophenylacetyl Chloride

Molecular Structure and its Spectroscopic Implications

2-Chlorophenylacetyl chloride, with the molecular formula C₈H₆Cl₂O, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include:

-

An Acyl Chloride Moiety (-COCl): This highly reactive functional group is characterized by a strongly electron-withdrawing carbonyl group and a chlorine atom. This will significantly influence the infrared absorption of the carbonyl bond and the chemical shift of adjacent protons and carbons in NMR spectroscopy.

-

A Methylene Bridge (-CH₂-): These protons and the carbon atom will have characteristic chemical shifts in NMR due to their proximity to both the aromatic ring and the acyl chloride group.

-

An Ortho-Substituted Benzene Ring: The presence of a chlorine atom at the C2 position of the phenyl ring breaks the symmetry of the ring, leading to a complex and informative pattern in the aromatic region of the NMR spectra.

The interplay of these features will be explored in the following sections, providing a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two main sets of signals: one for the methylene protons and another for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Methylene (-CH₂-) | 4.2 - 4.5 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing acyl chloride group and the aromatic ring, leading to a downfield shift. The absence of adjacent protons results in a singlet. |

| Aromatic (Ar-H) | 7.2 - 7.5 | Multiplet (m) | 4H | The four protons on the ortho-disubstituted benzene ring will exhibit complex splitting patterns due to ortho and meta coupling. The electron-withdrawing nature of the chlorine atom and the acetyl chloride group will cause these protons to be deshielded and appear downfield. |

Expert Insight: The aromatic region will likely be a complex multiplet. Due to the ortho-substitution, we expect four distinct signals for the aromatic protons. The coupling constants will be key to assigning these signals, with typical ortho coupling (³J) in the range of 7-9 Hz and meta coupling (⁴J) around 1-3 Hz.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (-COCl) | 168 - 172 | The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield.[3] |

| Methylene (-CH₂-) | 45 - 50 | This carbon is deshielded by the adjacent acyl chloride and aromatic ring. |

| Aromatic (C-Cl) | 133 - 136 | The carbon atom directly bonded to the chlorine will be deshielded. |

| Aromatic (C-CH₂COCl) | 130 - 133 | The ipso-carbon attached to the acetyl chloride group. |

| Aromatic (CH) | 127 - 132 | The remaining four aromatic carbons will appear in this region, with their specific shifts influenced by the positions relative to the two substituents.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Acyl Chloride) | 1780 - 1820 | Strong, Sharp | The carbonyl stretch of an acyl chloride is found at a characteristically high wavenumber due to the inductive effect of the chlorine atom.[5][6] |

| C-Cl Stretch | 600 - 800 | Medium to Strong | This absorption is characteristic of the carbon-chlorine bond in the acyl chloride. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region, corresponding to the vibrations of the benzene ring. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H Bending (Ortho-disubstitution) | 740 - 770 | Strong | Out-of-plane C-H bending can be indicative of the substitution pattern on the benzene ring. |

Causality in Experimental Choice: When preparing a sample of this compound for IR analysis, it is crucial to use aprotic solvents and work under anhydrous conditions. Acyl chlorides are highly susceptible to hydrolysis, which would lead to the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift of the carbonyl peak to that of a carboxylic acid (around 1700-1725 cm⁻¹), confounding the results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common method.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 188/190/192 | [M]⁺ | The molecular ion peak. The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern.[7] |

| 153/155 | [M-Cl]⁺ | Loss of the chlorine atom from the acyl chloride moiety to form an acylium ion. This is a common and often prominent fragmentation pathway for acyl chlorides.[8] |

| 125/127 | [M-COCl]⁺ | Loss of the entire carbonyl chloride radical to form the 2-chlorobenzyl cation. |

| 91 | [C₇H₇]⁺ | Loss of the chlorine from the 2-chlorobenzyl cation, potentially rearranging to the stable tropylium ion. |

Self-Validating Protocol for MS: To confirm the identity of the molecular ion, high-resolution mass spectrometry (HRMS) should be employed. This would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition (C₈H₆Cl₂O).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆). The use of an anhydrous solvent is critical to prevent hydrolysis.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 512-1024

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 220 ppm

-

Proton decoupling should be applied.

-

IR Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a dry, aprotic solvent (e.g., CH₂Cl₂) can be prepared in a liquid cell.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates or the solvent-filled cell.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and analysis, or via direct infusion if the sample is pure.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

GC-MS Parameters (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).

-

-

MS Parameters:

-

Ionization energy: 70 eV.

-

Mass range: Scan from m/z 40 to 300.

-

Visualization of Key Relationships

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, researchers can more effectively utilize this important synthetic building block. The provided protocols offer a starting point for the empirical determination of this data, and it is our hope that this guide will encourage the publication of experimentally-verified spectra for the benefit of the wider scientific community.

References

- 1. 2-Chlorophenylacetic acid(2444-36-2) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. α-Chlorophenylacetyl chloride [webbook.nist.gov]

- 4. Acetyl chloride, 2-(2-chlorophenyl)- | C8H6Cl2O | CID 182669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H6Cl2O) [pubchemlite.lcsb.uni.lu]

- 6. α-Chlorophenylacetyl chloride [webbook.nist.gov]

- 7. α-Chlorophenylacetyl chloride | Krackeler Scientific, Inc. [krackeler.com]

- 8. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chlorophenylacetyl Chloride

Introduction: The Role and Reactivity of a Key Synthetic Intermediate

2-Chlorophenylacetyl chloride (C₈H₆Cl₂O) is a bifunctional organochlorine compound that serves as a cornerstone reagent in advanced organic synthesis.[1] Its utility stems from the highly electrophilic carbonyl carbon of the acyl chloride group, making it an excellent acylating agent.[2] This inherent reactivity allows for the introduction of the 2-chlorophenylacetyl moiety into a wide array of molecules, a critical step in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3] However, the very chemical properties that make it a valuable synthetic building block also dictate its significant challenges in terms of solubility and stability. This guide provides a comprehensive overview of these characteristics, offering field-proven insights for researchers, scientists, and drug development professionals to ensure its effective and safe utilization.

Section 1: Solubility Profile

The solubility of this compound is governed by the interplay between its polar acyl chloride group and its relatively nonpolar chlorophenyl ring. While precise quantitative data is sparse in publicly available literature, a qualitative understanding based on its chemical properties and documented reactions provides a reliable guide for solvent selection.

Generally, this compound is soluble in a range of common anhydrous organic solvents.[4] Its polarity facilitates dissolution in moderately polar to nonpolar aprotic solvents. It is crucial to note its fundamental insolubility and violent reactivity with protic solvents like water.[4][5]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Solubility Behavior | Rationale & Citations |

| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | Soluble / Miscible | These solvents are standard for reactions involving acyl chlorides due to their inert nature and ability to dissolve both starting materials and intermediates. |

| Aprotic Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | Commonly used in Grignard and Friedel-Crafts reactions where acyl chlorides are reagents. Must be strictly anhydrous.[4] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Effective for Friedel-Crafts acylation reactions, where this compound acts as the acylating agent.[3][4] |

| Esters | Ethyl acetate | Soluble | Used as a reaction medium for certain coupling reactions involving this reagent.[3] |

| Protic Solvents | Water, Alcohols, Amines | Insoluble & Highly Reactive | Reacts vigorously and exothermically via nucleophilic acyl substitution to form the corresponding carboxylic acid, ester, or amide.[6] |

Section 2: Stability and Reactivity Profile

The stability of this compound is inversely proportional to its reactivity. As a classic acyl chloride, it is susceptible to degradation by a variety of nucleophiles, with moisture being the most common and problematic agent in a laboratory setting.[6]

Hydrolysis: The Primary Degradation Pathway

The most significant stability concern is its rapid and exothermic reaction with water.[7] Even atmospheric moisture can be sufficient to initiate hydrolysis, leading to the formation of 2-chlorophenylacetic acid and corrosive hydrochloric acid (HCl) gas.[3] This reactivity underscores the critical need for anhydrous handling conditions at all times.[2]

The reaction proceeds via a nucleophilic addition-elimination mechanism.[8] The lone pair of electrons on the oxygen atom of water attacks the electrophilic carbonyl carbon. This is followed by the reformation of the carbonyl double bond and the elimination of a chloride ion, which subsequently deprotonates the oxonium intermediate to yield the final products.[9]

Caption: Nucleophilic addition-elimination mechanism of hydrolysis.

Reactivity with Other Nucleophiles

The high reactivity demonstrated with water extends to a broad range of other nucleophiles, forming the basis of its synthetic utility.[6]

-

Alcohols: React to form esters.

-

Amines (Primary & Secondary): React rapidly to form secondary and tertiary amides, respectively.[6][10]

-

Thiols: React to generate thioesters.

-

Carboxylates: React to produce mixed or symmetrical anhydrides.[6]

This broad reactivity profile means that storage and handling must be performed in an environment free from such nucleophilic contaminants.

Thermal Stability and Storage

This compound can undergo violent chemical changes at elevated temperatures and pressures.[5] Therefore, exposure to high heat should be avoided. For long-term storage and to maintain purity, the following conditions are imperative:

-

Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.

-

Temperature: Keep in a cool, dry place. Refrigeration (2-8°C) or freezing (-20°C) is highly recommended to slow degradation pathways.[3][11]

-

Container: Use a tightly sealed, corrosion-resistant container.[12]

-

Incompatibilities: Store away from water, bases, strong oxidizing agents, and alcohols.[7][13]

Section 3: Experimental Protocols & Methodologies

Adherence to validated protocols is essential for obtaining reliable results and ensuring safety when working with this compound.

Protocol: Qualitative Solubility Assessment

This protocol outlines a method to quickly assess the solubility of this compound in a new, anhydrous solvent.

Objective: To determine if the compound is soluble, partially soluble, or insoluble at a target concentration.

Materials:

-

This compound

-

Anhydrous test solvent

-

Dry glassware (vials, graduated cylinders, pipettes)

-

Inert atmosphere (glove box or nitrogen line)

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove all traces of moisture.

-

Solvent Addition: In a chemical fume hood or glove box, add 1 mL of the anhydrous test solvent to a dry vial.

-

Analyte Introduction: Carefully add 50 µL (approx. 60 mg) of this compound to the solvent. This corresponds to a concentration of ~0.6 g/mL.

-

Observation: Cap the vial tightly and gently agitate. Observe the solution against a contrasting background.

-

Soluble: The solution is clear and homogenous with no visible particles.

-

Partially Soluble: The solution is cloudy, or solid particles remain undissolved.

-

Insoluble: The compound remains as a separate liquid phase or solid precipitate.

-

-

Documentation: Record the observations, solvent used, and approximate concentration.

Protocol: Quantitative Stability Assessment by Titration

This method quantifies the rate of hydrolysis by measuring the amount of HCl generated over time.

Objective: To determine the stability of this compound in a specific solvent over a set period.

Procedure:

-

Stock Solution Preparation: Under strictly anhydrous conditions, prepare a stock solution of this compound in the anhydrous solvent of interest (e.g., 0.1 M in anhydrous THF).

-

Time Point Zero (t=0): Immediately withdraw a 1.0 mL aliquot from the stock solution.

-

Quenching: Add the aliquot to a flask containing 20 mL of cold deionized water to rapidly hydrolyze any remaining acyl chloride.

-

Titration (t=0): Add 2-3 drops of phenolphthalein indicator and titrate the generated HCl with a standardized 0.01 M NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used.

-

Incubation: Seal the parent stock solution and store it under the desired test conditions (e.g., room temperature, protected from light).

-

Subsequent Time Points: Repeat steps 2-4 at predetermined intervals (e.g., 1, 4, 8, 24 hours).

-

Calculation: The percentage of degradation at each time point can be calculated based on the increase in the molar amount of HCl relative to the theoretical maximum.

Caption: Workflow for quantitative stability assessment via titration.

Conclusion

This compound is an indispensable reagent whose synthetic power is directly linked to its high reactivity. This reactivity necessitates a thorough understanding of its solubility and stability profiles. It is readily soluble in common anhydrous aprotic solvents but is fundamentally incompatible with water and other nucleophiles, leading to rapid degradation. For successful application in research and development, strict adherence to anhydrous, cool, and inert storage and handling conditions is not merely a recommendation but a requirement. The protocols and data presented in this guide provide a framework for scientists to leverage the synthetic potential of this compound while mitigating the risks associated with its inherent instability.

References

- 1. Acetyl chloride, 2-(2-chlorophenyl)- | C8H6Cl2O | CID 182669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. 2-(3-Chlorophenyl)acetyl Chloride|CAS 41904-39-6 [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound, 5G | Labscoop [labscoop.com]

- 13. fishersci.com [fishersci.com]

A Researcher's Technical Guide to the Safe Handling and Management of 2-Chlorophenylacetyl Chloride

This guide provides an in-depth, technically-focused protocol for the safe handling, storage, and emergency management of 2-Chlorophenylacetyl chloride. It is designed for researchers, chemists, and drug development professionals who utilize this reactive compound in a laboratory or process development setting. The protocols herein are grounded in established safety principles, emphasizing the causality behind each procedural step to foster a proactive safety culture.

Section 1: Compound Identification and Hazard Context

This compound is a reactive acyl chloride used as an intermediate in organic synthesis. Its utility is derived from the electrophilic nature of the acyl chloride functional group, which readily participates in reactions such as Friedel-Crafts acylations, esterifications, and amidations.

It is crucial to distinguish between two common isomers which may be ambiguously named:

-

2-(2-chlorophenyl)acetyl chloride (CAS: 51512-09-5): The focus of this guide, where a chlorine atom is substituted on the phenyl ring.

-

2-chloro-2-phenylacetyl chloride (CAS: 2912-62-1): An isomer where the chlorine atom is on the alpha-carbon of the acetyl group.

While their reactivity differs, their hazardous properties are similar due to the presence of the acyl chloride moiety. This document will primarily address the safety profile of 2-(2-chlorophenyl)acetyl chloride .

The principal danger of this compound stems from its high reactivity, particularly with nucleophiles such as water. This reaction is exothermic and produces hydrochloric acid (HCl) gas, a corrosive and toxic substance. This inherent reactivity is the root cause of its primary hazards: severe corrosivity to biological tissues and metals.

Section 2: GHS Hazard Profile and Risk Assessment

A thorough understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is the foundation of a robust risk assessment.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Corrosive to Metals, Category 1 | H290: May be corrosive to metals[1][2][3] |

| Danger[1][2][4] |

| Skin Corrosion, Sub-category 1B | H314: Causes severe skin burns and eye damage[1][2][3][4] | ||

| Serious Eye Damage, Category 1 | H318: Causes serious eye damage[4] |

Note: The related isomer, CAS 2912-62-1, is also classified as a flammable liquid (H226) and may cause respiratory irritation (H335)[5][6]. While data for the 2-phenyl-substituted isomer is less specific on these points, prudence dictates that these hazards should also be anticipated.

The Risk Assessment Workflow

A self-validating safety protocol begins with a continuous risk assessment cycle. The objective is not merely to follow rules, but to understand and mitigate risks dynamically.

Caption: The continuous cycle of chemical risk assessment.

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the last line of defense. A scientifically rigorous safety approach prioritizes engineering and administrative controls to minimize the potential for exposure.

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

Mandatory Engineering Controls

The causality for requiring robust engineering controls is the compound's volatility and high reactivity. It readily hydrolyzes with atmospheric moisture to release corrosive HCl gas.

-

Chemical Fume Hood: All manipulations of this compound, including opening the container, weighing, and transferring, must be performed inside a certified chemical fume hood.[7] This is non-negotiable, as it is the primary barrier to preventing inhalation of corrosive vapors.

-

Emergency Eyewash and Safety Shower: These must be located within a 10-second travel distance and on the same level as the workstation.[7] Their immediate availability is critical to mitigate the severe and rapid damage caused by accidental splashes.

Personal Protective Equipment (PPE) Protocol

PPE selection must be based on the specific hazards of the material.

| Protection Area | Required Equipment | Standard (Example) | Causality and Rationale |

| Eyes/Face | Tight-sealing safety goggles AND a full-face shield.[7][8][9] | ANSI Z87.1 / EN166 | Goggles protect against splashes; the face shield provides a secondary barrier for the entire face. This dual protection is necessary due to the severe and immediate eye damage caused by acyl chlorides (H314/H318). |

| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving is recommended. | EN 374 | Acyl chlorides can penetrate standard laboratory gloves. Inspect gloves for integrity before each use.[10] Use proper removal technique to avoid skin contact with a contaminated outer surface.[11] |

| Body | Flame-resistant laboratory coat and chemical-resistant apron. | NFPA 2112 | Protects against splashes and prevents contamination of personal clothing.[8] Contaminated clothing must be removed immediately and laundered by trained personnel before reuse.[9][12] |

| Respiratory | A NIOSH/MSHA or EN 149 approved respirator is required if engineering controls fail or during large-scale spill cleanup.[7][8] | Varies by exposure | Required when vapors or aerosols are generated, providing protection against respiratory tract irritation and burns.[11][13] |

Section 4: Step-by-Step Safe Handling Protocol

This protocol is designed as a self-validating system where each step confirms the safety of the next.

-

Pre-Operation Safety Check:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Verify the path to the eyewash station and safety shower is unobstructed.

-

Assemble all necessary spill cleanup materials before handling the chemical.

-

Don all required PPE as specified in the table above.

-

-

Chemical Handling:

-

Perform all work within the fume hood sash at the lowest practical height.

-

Before opening, allow the container to reach room temperature to prevent moisture condensation from the air.

-

Open the container slowly to carefully vent any pressure that may have developed.[2]

-

Use corrosion-resistant spatulas and glassware.

-

For transfers, use a syringe or cannula under an inert atmosphere (e.g., Nitrogen or Argon) for larger quantities to prevent hydrolysis. For smaller amounts, transfer quickly but carefully.

-

Close the container tightly immediately after use.[8]

-

-

Post-Operation Procedure:

-

Carefully clean any contaminated glassware within the fume hood. A common method is to quench residual acyl chloride by slowly adding the glassware to a beaker of a suitable alcohol (e.g., isopropanol), which will convert it to a less reactive ester before final washing.

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order (gloves last) and dispose of contaminated disposable items in a designated hazardous waste container.

-

Wash hands and arms thoroughly with soap and water after exiting the lab.[8][9]

-

Section 5: Storage and Chemical Incompatibility

Improper storage is a leading cause of laboratory incidents. The primary goal is to prevent accidental contact with incompatible materials, especially water.

| Incompatible Materials | Reason for Incompatibility |

| Water / Moisture [7][8][9] | Reacts, potentially violently, to produce corrosive and toxic Hydrogen Chloride (HCl) gas.[10] |

| Alcohols [8][9] | Exothermic reaction to form esters and HCl gas. |

| Strong Bases (e.g., NaOH, KOH)[8][9] | Violent exothermic reaction (hydrolysis). |

| Strong Oxidizing Agents [7][8][9] | Can lead to vigorous, potentially explosive reactions. |

Storage Protocol:

-

Store in a tightly closed, original container in a dedicated corrosives cabinet.[1][7]

-

The storage area must be cool, dry, and well-ventilated.[7][8]

-

Store locked up to restrict access to authorized personnel only.[1][2][3]

-

Never store above eye level.

-

Store away from the incompatible materials listed above.

Section 6: Emergency Response Protocols

Immediate and correct response to an emergency can significantly reduce injury and damage.

Spill Response

-

EVACUATE & ALERT: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

PROTECT: Don full PPE, including respiratory protection if the spill is large or ventilation is poor.

-

CONTAIN: For liquid spills, create a dike around the spill using a dry, inert absorbent material like sand, dry earth, or a commercial sorbent.[2][10][12] DO NOT USE COMBUSTIBLE MATERIALS LIKE SAWDUST.

-

ABSORB: Gently cover and absorb the spilled material with the inert absorbent.[8] Avoid splashing.

-

COLLECT: Carefully scoop the absorbed material into a suitable, labeled, and sealable hazardous waste container.[8][11]

-

DECONTAMINATE: Wipe the spill area with a suitable solvent (e.g., as recommended by your institution's safety office), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

VENTILATE: Allow the area to ventilate before resuming work.

First Aid Measures

The following table outlines immediate actions. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[8][11]

| Exposure Route | Immediate First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do.[5] Call for immediate medical assistance. [1][5][7] |

| Skin Contact | Immediately remove all contaminated clothing.[5][7] Flush the affected skin area with large amounts of water for at least 15 minutes.[8] Call for immediate medical assistance. [8] |

| Inhalation | Move the victim to fresh air immediately.[5][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[8][10] Call for immediate medical assistance. [5] |

| Ingestion | DO NOT INDUCE VOMITING. [1][3][7] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[8] Never give anything by mouth to an unconscious person.[1][8] Call for immediate medical assistance. [5] |

Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][11]

-

Media to Avoid: DO NOT USE WATER. [14] The substance reacts with water, which will worsen the situation and release large quantities of toxic HCl gas.[10]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][8] During a fire, irritating and highly toxic gases, including hydrogen chloride, phosgene, and carbon oxides, may be generated.[8]

Section 7: Waste Disposal

All waste containing this compound, including absorbed spill material and empty containers, must be treated as hazardous waste.

-

Collect waste in designated, properly labeled, and sealed containers.

-

Dispose of contents and containers in accordance with all applicable local, regional, and national regulations through an approved waste disposal plant.[1][3][7]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound, 5G | Labscoop [labscoop.com]

- 4. Acetyl chloride, 2-(2-chlorophenyl)- | C8H6Cl2O | CID 182669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Chloro(phenyl)acetyl chloride | C8H6Cl2O | CID 102902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.ca [fishersci.ca]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. lobachemie.com [lobachemie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Reactivity of 2-Chlorophenylacetyl Chloride with Nucleophiles

Abstract: 2-Chlorophenylacetyl chloride (2-CPAC) is a highly versatile bifunctional reagent, pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its reactivity is dominated by the electrophilic acyl chloride group, modulated by the steric and electronic effects of the ortho-substituted phenyl ring. This guide provides a comprehensive analysis of 2-CPAC's reactivity profile with a range of common nucleophiles, including oxygen, nitrogen, and carbon-based reagents. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the factors that govern reaction outcomes, offering a predictive framework for synthetic chemists.

Core Principles of this compound Reactivity

This compound, with the chemical formula C₈H₆Cl₂O, is a derivative of acetyl chloride.[1] Its heightened reactivity stems from the acyl chloride functional group (-COCl). The carbon atom of the carbonyl group is highly electrophilic due to the strong inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[2] This electron deficiency makes it a prime target for nucleophilic attack.

The reaction with a nucleophile (Nu:) typically proceeds via a nucleophilic acyl substitution mechanism, specifically through a tetrahedral addition-elimination pathway.[3]

// Reactants reactants [label=<

2-CPAC

Nucleophile

+

Nu-H

+

Nu-H

];

// Intermediate intermediate [label=<

Tetrahedral Intermediate

];

// Products products [label=<

Product

+

H-Cl

+

H-Cl

];

// Arrows reactants -> intermediate [label="Addition\n(Nucleophilic Attack)"]; intermediate -> products [label="Elimination\n(Loss of Leaving Group)"]; }

The key to this mechanism is the chloride ion (Cl⁻), which is an excellent leaving group, facilitating the reformation of the carbonyl double bond and completion of the reaction.[4]

The Influence of the 2-Chlorophenyl Group

The 2-chlorophenylacetyl moiety introduces two critical structural features that modulate the reactivity of the acyl chloride:

-

Electronic Effects: The chlorine atom on the phenyl ring is electron-withdrawing via induction, which slightly increases the electrophilicity of the aromatic ring but has a negligible direct effect on the distant carbonyl carbon. The primary electronic influence remains the adjacent oxygen and chlorine of the acyl group.

-